Megosin

Description

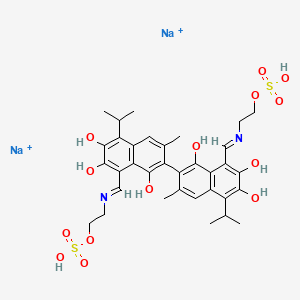

Chemical Structure and Classification Megosin (sodium salt of bis-2,2’{[(7,7’,8,8’-tetrahydro-1,1’,6,6’-tetrahydroxy-5,5’-diazopropyl-3,3’-dimethyl-7,7’-dioxo)-2,2’-binaphthyl]-8,8’-methyleniminoethane}) is a gossypol derivative synthesized by modifying the polyphenol structure of gossypol, a natural compound extracted from cotton seeds (Fig. 1C) . It is classified as a low-molecular-weight interferon inducer, alongside compounds like tilorone and mefenamic acid, and is distinct from high-molecular-weight interferon inducers such as poludanum .

Properties

CAS No. |

72432-85-0 |

|---|---|

Molecular Formula |

C34H40N2Na2O14S2+2 |

Molecular Weight |

810.8 g/mol |

IUPAC Name |

disodium;2-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-(2-sulfooxyethyliminomethyl)naphthalen-2-yl]naphthalen-1-yl]methylideneamino]ethyl hydrogen sulfate |

InChI |

InChI=1S/C34H40N2O14S2.2Na/c1-15(2)23-19-11-17(5)25(31(39)27(19)21(29(37)33(23)41)13-35-7-9-49-51(43,44)45)26-18(6)12-20-24(16(3)4)34(42)30(38)22(28(20)32(26)40)14-36-8-10-50-52(46,47)48;;/h11-16,37-42H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1 |

InChI Key |

AGCNKBJJENVFSR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na+].[Na+] |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na+].[Na+] |

Synonyms |

gossypol BAES gossypol beta-aminoethyl sodium sulfate megasin megosin megosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanisms of Action

- Interferon Induction : Megosin stimulates interferon production, enhancing antiviral immune responses. It is specifically used for viral skin diseases, unlike tilorone, which has broader applications (e.g., hepatitis, tuberculosis) .

- Membrane Interaction : this compound reduces phospholipid membrane fluidity by integrating into lipid bilayers, as demonstrated via fluorescence anisotropy studies with the DPH probe .

- Antioxidant Activity : When conjugated with N-polyvinylpyrrolidone (PVP) to form rometin, this compound exhibits trolox-equivalent antioxidant activity, scavenging ABTS⁺ and DPPH radicals and mitigating lipid peroxidation in rat liver mitochondria .

Gossypol Derivatives

This compound belongs to a family of gossypol derivatives with modified pharmacological properties. Key comparisons include:

Key Findings :

- This compound and MGS-1 exhibit deeper integration into lipid bilayers compared to PVP-complexed derivatives (rometin, MGS-2), as shown by differential scanning calorimetry (DSC) .

- Rometin’s water solubility and antioxidant efficacy make it superior for systemic applications, whereas this compound’s membrane-stabilizing properties favor topical use .

Interferon Inducers

Key Findings :

- Unlike tilorone, this compound lacks systemic toxicity and is safer for localized applications .

- Poludanum’s high molecular weight limits its use to injectable formulations, whereas this compound’s low weight allows oral and topical administration .

Anti-Inflammatory Agents

In rat colitis models, this compound (40 mg/kg) reduced ulcer area by 58% compared to sulfasalazine (45%), with superior suppression of necrosis and inflammatory infiltration .

| Parameter | This compound (40 mg/kg) | Sulfasalazine (40 mg/kg) |

|---|---|---|

| Ulcer area reduction | 58% | 45% |

| Mucosal regeneration | Rapid | Moderate |

| Edema suppression | Significant | Partial |

Antioxidants

This compound-PVP (rometin) demonstrates antioxidant activity comparable to trolox, a synthetic vitamin E analog:

| Assay | Rometin Activity (% of Trolox) | Evidence |

|---|---|---|

| ABTS⁺ scavenging | 95% | |

| DPPH scavenging | 92% | |

| Lipid peroxidation | 80% inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.